![molecular formula C14H19NO5S B258269 4-{[3-(Isopropoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B258269.png)
4-{[3-(Isopropoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[3-(Isopropoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}-4-oxobutanoic acid, also known as IDO inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
4-{[3-(Isopropoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}-4-oxobutanoic acid inhibitor works by inhibiting the activity of the 4-{[3-(Isopropoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}-4-oxobutanoic acid enzyme, which is responsible for the catabolism of tryptophan into kynurenine. The depletion of tryptophan and the accumulation of kynurenine in the tumor microenvironment promote immune tolerance and suppress the activity of immune cells, allowing cancer cells to evade immune surveillance. 4-{[3-(Isopropoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}-4-oxobutanoic acid inhibitor blocks the 4-{[3-(Isopropoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}-4-oxobutanoic acid-mediated tryptophan degradation, thereby restoring the immune response against cancer cells.
Biochemical and Physiological Effects
4-{[3-(Isopropoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}-4-oxobutanoic acid inhibitor has been shown to have significant biochemical and physiological effects in preclinical studies. The compound has been found to enhance the activity of immune cells, including T cells, natural killer cells, and dendritic cells, and promote the production of pro-inflammatory cytokines. 4-{[3-(Isopropoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}-4-oxobutanoic acid inhibitor has also been shown to inhibit the growth and metastasis of various cancer types, including melanoma, breast cancer, and lung cancer.
Avantages Et Limitations Des Expériences En Laboratoire
4-{[3-(Isopropoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}-4-oxobutanoic acid inhibitor has several advantages for lab experiments, including its high potency and specificity for the 4-{[3-(Isopropoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}-4-oxobutanoic acid enzyme, as well as its stability and solubility in aqueous solutions. However, the compound has some limitations, including its relatively high cost and the need for further optimization to improve its pharmacokinetic properties.
Orientations Futures
For 4-{[3-(Isopropoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}-4-oxobutanoic acid inhibitor research include the development of more potent and selective inhibitors, the identification of biomarkers for patient selection, and the exploration of combination therapies with other immunotherapeutic agents.
Méthodes De Synthèse
4-{[3-(Isopropoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}-4-oxobutanoic acid inhibitor is synthesized through the condensation of 4,5-dimethyl-2-thiophenecarboxylic acid with isopropyl chloroformate, followed by the coupling reaction with 3-amino-4-(aminocarbonyl) butanoic acid. The final product is obtained through the hydrolysis of the isopropyl ester group.
Applications De Recherche Scientifique
4-{[3-(Isopropoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}-4-oxobutanoic acid inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and infectious diseases. The compound works by inhibiting the activity of the enzyme indoleamine 2,3-dioxygenase (4-{[3-(Isopropoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}-4-oxobutanoic acid), which plays a crucial role in immune regulation and tolerance.
Propriétés
Nom du produit |
4-{[3-(Isopropoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}-4-oxobutanoic acid |
|---|---|
Formule moléculaire |
C14H19NO5S |
Poids moléculaire |
313.37 g/mol |
Nom IUPAC |
4-[(4,5-dimethyl-3-propan-2-yloxycarbonylthiophen-2-yl)amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C14H19NO5S/c1-7(2)20-14(19)12-8(3)9(4)21-13(12)15-10(16)5-6-11(17)18/h7H,5-6H2,1-4H3,(H,15,16)(H,17,18) |
Clé InChI |
GJNSPFKUZLXGNR-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C(=O)OC(C)C)NC(=O)CCC(=O)O)C |
SMILES canonique |
CC1=C(SC(=C1C(=O)OC(C)C)NC(=O)CCC(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[1-(4-Methoxyphenyl)(1,2,3,4-tetraazol-5-yl)]-4-phenylpyrimidine-2-ylamine](/img/structure/B258188.png)
![5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-phenyl-2-pyrimidinylamine](/img/structure/B258189.png)
![(5Z)-5-[3-(4-chlorophenyl)pyrazol-4-ylidene]-1-phenyl-2H-tetrazole](/img/structure/B258190.png)
![5-[5-(4-chlorophenyl)-4-isoxazolyl]-1-phenyl-1H-tetraazole](/img/structure/B258191.png)
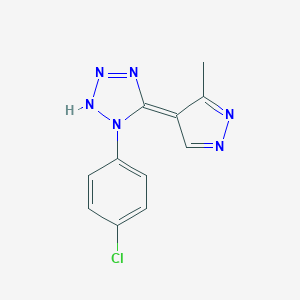
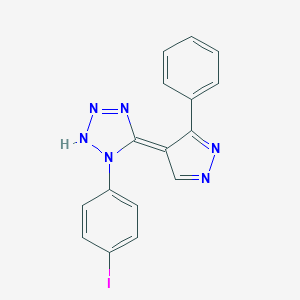
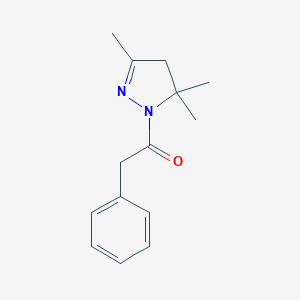
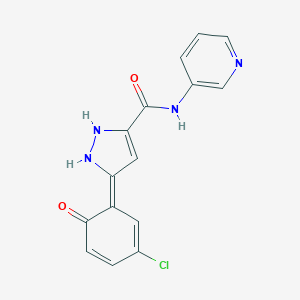
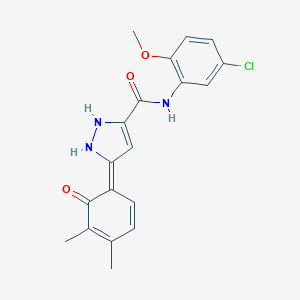
![3-Cyclohexyl-5,6-dimethyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylthieno[2,3-d]pyrimidin-4-one](/img/structure/B258203.png)
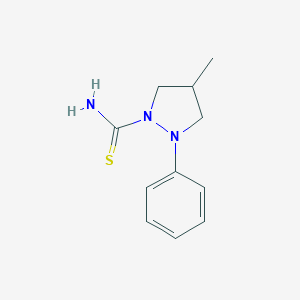
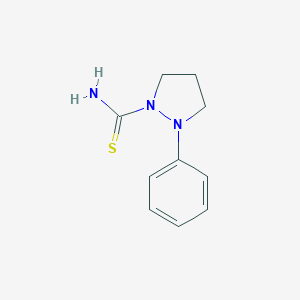
![3-(2,4-dimethoxybenzyl)-6-(4-methoxyphenyl)-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B258219.png)
![2-(4-fluorophenyl)-5-methyl-3-oxo-1-thioxo-2,3-dihydroimidazo[5,1-a]isoquinoline-10b(1H)-carbonitrile](/img/structure/B258225.png)